15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione
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Overview
Description
15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[76001,1203,8]pentadeca-3,5,7,11-tetraene-13,14-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the core tetracyclic structure through a series of cyclization reactions. Key steps include:
Formation of the Tetracyclic Core: This can be achieved through intramolecular cyclization reactions, often involving the use of strong acids or bases as catalysts.
Functional Group Introduction: Hydroxyl and methoxy groups are introduced via selective hydroxylation and methylation reactions, respectively.
Final Modifications: The butyl group is typically added through alkylation reactions, using reagents such as butyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Pathways Involved: Modulation of reactive oxygen species (ROS) levels, inhibition of pro-inflammatory cytokines, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione: Lacks the butyl group, resulting in different chemical properties and reactivity.
15-butyl-2,2,9-trihydroxy-11-(4-hydroxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione: Substitution of the methoxy group with a hydroxyl group, affecting its biological activity.
Uniqueness
15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[76001,12
Properties
Molecular Formula |
C24H23NO7 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione |
InChI |
InChI=1S/C24H23NO7/c1-3-4-13-25-21(27)19(26)18-20(14-9-11-15(31-2)12-10-14)32-24(30)17-8-6-5-7-16(17)23(28,29)22(18,24)25/h5-12,28-30H,3-4,13H2,1-2H3 |
InChI Key |
ZLCYICIYKCVXCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=O)C2=C(OC3(C21C(C4=CC=CC=C43)(O)O)O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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